3-(Pyridin-4-ylmethyl)morpholine
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Overview
Description
3-(Pyridin-4-ylmethyl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-ylmethyl)morpholine typically involves the reaction of morpholine with a pyridine derivative. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and pyridine to form the desired product . The reaction is usually carried out in the presence of a base such as sodium ethoxide under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and not widely disclosed.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-4-ylmethyl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-ylmethyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation . Detailed studies on its mechanism of action are ongoing and vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing heterocycle and are widely used in medicinal chemistry.
Indole derivatives: Known for their diverse biological activities and structural similarity to pyridine.
Morpholine derivatives: Compounds with similar structural motifs and applications in various fields.
Uniqueness
3-(Pyridin-4-ylmethyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a pyridine moiety allows for versatile reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(pyridin-4-ylmethyl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-3-11-4-2-9(1)7-10-8-13-6-5-12-10/h1-4,10,12H,5-8H2 |
InChI Key |
SSWVCHASGGUTSD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CC2=CC=NC=C2 |
Origin of Product |
United States |
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